Reduced Lipophilicity vs. Pyridine Analog Improves Solubility
4-(Pyrazin-2-yloxy)aniline exhibits a computed XLogP3 of 1.0, which is 0.7 log units lower than the pyridine analog (XLogP3 = 1.7) [1][2]. This reduction in lipophilicity is expected to enhance aqueous solubility and lower non-specific protein binding, making the pyrazine scaffold more suitable for fragment elaboration without excessive logP inflation [1].
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 4-(Pyridin-2-yloxy)aniline: XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = -0.7 (41% lower) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025) |
Why This Matters
Lower lipophilicity translates directly to improved aqueous solubility and reduced risk of promiscuous binding, a key selection criterion in fragment-based lead discovery.
- [1] PubChem Compound Summary for CID 16773127, 4-(Pyrazin-2-yloxy)aniline. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 13150574, 4-(Pyridin-2-yloxy)aniline. National Center for Biotechnology Information (2025). View Source
